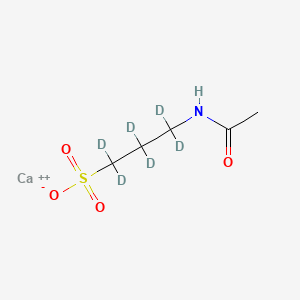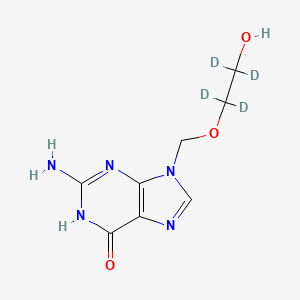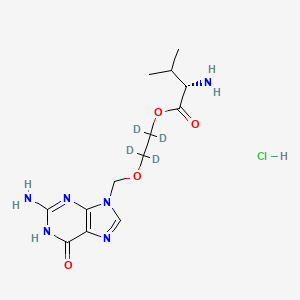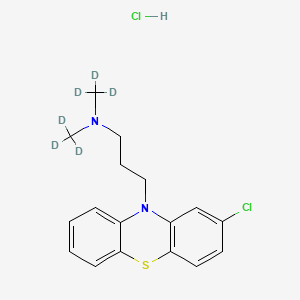
Niclosamide-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niclosamide-13C6, also known as BAY2353-13C6, is the 13C6 labeled version of Niclosamide . It is an orally bioavailable chlorinated salicylanilide with anthelmintic and potential antineoplastic activity . Niclosamide-13C6 inhibits STAT3 with an IC50 of 0.25 μM in HeLa cells and inhibits DNA replication in a cell-free assay .
Molecular Structure Analysis
The molecular formula of Niclosamide-13C6 is C713C6H8Cl2N2O4 . The molecular weight is 333.08 . The structure includes a chlorinated salicylanilide .Physical And Chemical Properties Analysis
Niclosamide-13C6 is a white to off-white solid . It has a molecular weight of 333.08 . The compound is stable under normal temperatures and pressures .科学研究应用
1. Potential in Cancer Treatment
Niclosamide has shown potential in treating various types of cancer. It has been identified as an anticancer agent by inhibiting key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch, which are crucial in cancer development and progression. It targets mitochondria in cancer cells, leading to cell cycle arrest, growth inhibition, and apoptosis. This effect is observed in both in vitro and in vivo models and includes inhibitory effects on cancer stem cells, further supporting its potential in cancer therapy (Li et al., 2014).
2. Antiviral Properties
Niclosamide has demonstrated broad antiviral activity. It has been effective against various viral infections, including SARS-CoV, MERS-CoV, ZIKV, HCV, and human adenovirus, indicating its potential as a broad-spectrum antiviral agent. This includes its potential use in the treatment of COVID-19, as recent research suggests (Xu et al., 2020).
3. Implications in Osteoclastogenesis and Bone Health
Niclosamide has been found to suppress osteoclastogenesis, the process of bone resorption by osteoclasts, which is significant for conditions like osteoporosis. It inhibits osteoclast differentiation and function by affecting key signaling pathways and factors like STAT3. This suppression leads to a decrease in bone loss, suggesting its potential therapeutic use in osteoclast-related diseases (Cheon et al., 2016).
4. Repurposing for Various Diseases
Niclosamide's repurposing potential extends beyond antihelminthic use. It has shown promise in treating diseases like Parkinson's, diabetes, viral and microbial infections, and various cancers. This is largely due to its ability to uncouple mitochondrial phosphorylation and modulate multiple signaling pathways implicated in these diseases (Kadri et al., 2018).
5. Developmental Toxicity Insights
Niclosamide's impact on early developmental stages has been studied using zebrafish embryos. It has been observed to induce developmental delays and alterations in gene expression related to embryogenesis, providing insights into its developmental toxicity mechanisms. These findings are crucial for understanding the potential risks associated with in utero exposure during new drug applications (Vliet et al., 2018).
6. Application in Nanomedicine
The development of niclosamide-loaded polymeric micelles and nanoparticles has been explored for improved delivery and efficacy in cancer treatment. These formulations aim to overcome poor solubility issues and enhance bioavailability, demonstrating significant potential in nanomedicine applications (Lin et al., 2016).
安全和危害
Niclosamide-13C6 should be handled with appropriate safety measures. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .
未来方向
Niclosamide, the parent compound of Niclosamide-13C6, is being repurposed for various applications beyond its original use as an anthelmintic drug. It has shown potential in treating diseases like metabolic diseases, immune system diseases, bacterial and viral infections, asthma, arterial constriction, myopia, and cancer . Given the similarities between Niclosamide and Niclosamide-13C6, it’s plausible that Niclosamide-13C6 could also be explored for these applications in the future .
属性
CAS 编号 |
1325559-12-3 |
|---|---|
产品名称 |
Niclosamide-13C6 |
分子式 |
C13H8Cl2N2O4 |
分子量 |
333.16 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
50-65-7 (unlabelled) |
同义词 |
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 Hydrate; 2’,5-D733ichloro-4’-nitrosalicylanilide-13C6 |
标签 |
Niclosamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














